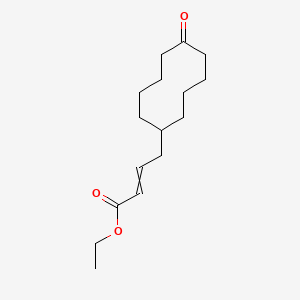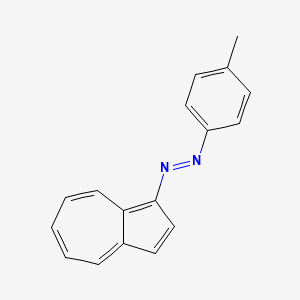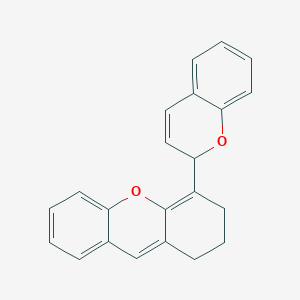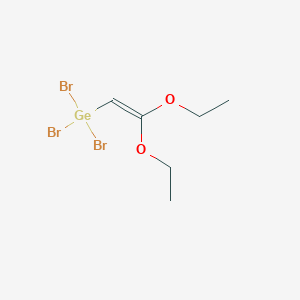
Ethyl 4-(6-oxocyclodecyl)but-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(6-oxocyclodecyl)but-2-enoate is an organic compound characterized by its unique structure, which includes a cyclodecyl ring with a ketone group and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(6-oxocyclodecyl)but-2-enoate typically involves the alkylation of enolate ions. One common method is the reaction of an enolate ion with an alkyl halide, which forms a new carbon-carbon bond . The enolate ion is generated by deprotonating a β-keto ester with a strong base such as sodium ethoxide in ethanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Ethyl 4-(6-oxocyclodecyl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and strong bases are used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Ethyl 4-(6-oxocyclodecyl)but-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of Ethyl 4-(6-oxocyclodecyl)but-2-enoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can participate in further chemical reactions, influencing biological pathways and processes .
類似化合物との比較
Ethyl crotonate: Similar in structure but lacks the cyclodecyl ring.
Methyl butyrate: Another ester with a simpler structure.
Ethyl acetate: A common ester used as a solvent.
Uniqueness: Ethyl 4-(6-oxocyclodecyl)but-2-enoate is unique due to its cyclodecyl ring and the presence of both ester and ketone functional groups. This combination of features makes it a versatile compound in organic synthesis and research applications .
特性
CAS番号 |
92241-49-1 |
|---|---|
分子式 |
C16H26O3 |
分子量 |
266.38 g/mol |
IUPAC名 |
ethyl 4-(6-oxocyclodecyl)but-2-enoate |
InChI |
InChI=1S/C16H26O3/c1-2-19-16(18)13-7-10-14-8-3-5-11-15(17)12-6-4-9-14/h7,13-14H,2-6,8-12H2,1H3 |
InChIキー |
GMKMDHOVAYFWFE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C=CCC1CCCCC(=O)CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(4-Cyanophenoxy)phenoxy]-N-(3-fluorophenyl)propanamide](/img/structure/B14358878.png)
![3-bromo-N-[3-(3-bromopropanoylamino)propyl]propanamide](/img/structure/B14358881.png)
![N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide](/img/structure/B14358889.png)
![1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole](/img/structure/B14358894.png)

![4-[Bis(2-hydroxyethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14358902.png)
![1-Methyl-2-[3-(4-methylphenyl)propyl]benzene](/img/structure/B14358907.png)
![2-[Methyl(diphenyl)silyl]-1-phenyldecan-1-one](/img/structure/B14358909.png)



![[(4-Aminobutanoyl)oxy]-N,N,N-trimethylmethanaminium chloride](/img/structure/B14358927.png)
